rac Mephenytoin-d5
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Overview
Description
rac Mephenytoin-d5, also known as rac 5-Ethyl-3-methyl-5-(phenyl-d5)hydantoin, is a deuterated analog of Mephenytoin. It is a labeled compound used in chemical studies and drug metabolism studies. The compound is characterized by the replacement of hydrogen atoms with deuterium atoms, which makes it useful in various research applications .
Preparation Methods
The preparation of rac Mephenytoin-d5 involves the synthesis of Mephenytoin with the use of reagents or catalysts containing deuterium atoms. This process allows for the exchange of hydrogen atoms with deuterium atoms, resulting in the formation of this compound . The synthetic route typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as ethyl acetoacetate and phenylhydantoin.
Deuterium Exchange: The reaction conditions are adjusted to facilitate the exchange of hydrogen atoms with deuterium atoms using deuterated reagents or catalysts.
Chemical Reactions Analysis
rac Mephenytoin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Scientific Research Applications
rac Mephenytoin-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of rac Mephenytoin-d5 is similar to that of Mephenytoin. It primarily acts by blocking frequency-, use-, and voltage-dependent neuronal sodium channels, thereby limiting the repetitive firing of action potentials. This action stabilizes the neuronal membrane and prevents the spread of seizure activity in the motor cortex . The molecular targets involved include sodium channel protein type 5 subunit alpha and various cytochrome P450 enzymes .
Comparison with Similar Compounds
rac Mephenytoin-d5 is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:
Mephenytoin: The non-deuterated analog of this compound, used as an anticonvulsant agent.
Phenytoin: Another anticonvulsant agent with a similar mechanism of action but different chemical structure.
Ethotoin: A related compound used in the treatment of epilepsy, with a different pharmacokinetic profile.
Properties
IUPAC Name |
5-ethyl-3-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-UPKDRLQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C)CC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662066 |
Source
|
Record name | 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185032-66-9 |
Source
|
Record name | 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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